5-Chloropentyl benzoate
Overview
Description
5-Chloropentyl benzoate is an organic compound with the molecular formula C12H15ClO2. It is a benzoate ester derivative where the benzoate group is attached to a 5-chloropentyl chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloropentyl benzoate can be synthesized through the reaction of benzoyl chloride with 5-chloropentanol in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the benzoyl chloride acting as the acylating agent .
Another method involves the use of palladium diacetate as a catalyst. Benzoyl chloride is mixed with tetrahydropyran to form a 1M solution, to which 2 mol% palladium diacetate is added. The mixture is stirred at room temperature for 24 hours, and the product is purified using a gradient of hexane and ethyl acetate .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of microwave irradiation has also been explored to increase the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Chloropentyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 5-chloropentyl chain can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 5-chloropentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Products include 5-aminopentyl benzoate or 5-thiocyanatopentyl benzoate.
Hydrolysis: Benzoic acid and 5-chloropentanol.
Oxidation: 5-chloropentanoic acid or 5-chloropentanal.
Scientific Research Applications
5-Chloropentyl benzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving ester hydrolysis and enzyme kinetics.
Medicine: Potential use in drug development due to its ability to undergo various chemical transformations.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-chloropentyl benzoate involves its ability to undergo ester hydrolysis, releasing benzoic acid and 5-chloropentanol. The benzoic acid can act as an antimicrobial agent, while the 5-chloropentanol can participate in further chemical reactions. The molecular targets and pathways involved include esterases and other hydrolytic enzymes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopentyl benzoate
- 5-Iodopentyl benzoate
- 5-Fluoropentyl benzoate
Comparison
5-Chloropentyl benzoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromine, iodine, and fluorine analogs. The chlorine atom is less reactive than bromine and iodine but more reactive than fluorine, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloropentyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOZPPYPTAEPGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203614 | |
Record name | 5-Chloropentyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55092-47-2 | |
Record name | 5-Chloropentyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055092472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55092-47-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloropentyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLOROPENTYL BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Chloropentyl benzoate in the synthesis of potential anti-HIV compounds described in the paper?
A: this compound is used as an alkylating agent in the synthesis of two specific uracil derivatives: 1,3-bis-(5-benzoyloxypentyl)-uracil (8) and 1-(5-benzoyloxypentyl)-5-b-butyloxymethyluracil (9) []. The reaction involves alkylation of 5-(b-butyloxymethyl)uracil (4h) with this compound.
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